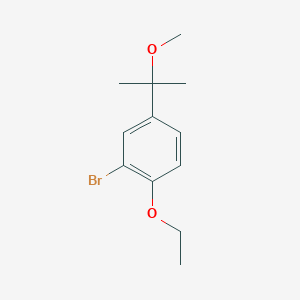

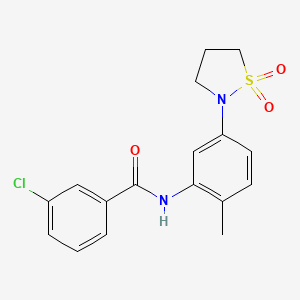

![molecular formula C16H15BrN4O2S B2674105 2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide CAS No. 2034372-94-4](/img/structure/B2674105.png)

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide” is a complex organic compound that contains several functional groups and structural motifs, including a bromobenzene, a pyridine, a pyrazole, and a sulfonamide group . These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzene part would likely be planar due to the sp2 hybridization of the carbon atoms in the benzene ring. The pyridine and pyrazole rings would also be planar and aromatic. The sulfonamide group would have a tetrahedral sulfur atom .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromine atom on the benzene ring could be replaced via nucleophilic aromatic substitution. The pyridine and pyrazole rings could act as bases or nucleophiles in various reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .

Aplicaciones Científicas De Investigación

1. Organic Synthesis and Catalysis

- N-Bromo Sulfonamide as a Catalyst : N-bromo sulfonamides, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), are used as efficient catalysts in organic synthesis. They facilitate the synthesis of various compounds, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields and short reaction times (Khazaei et al., 2014).

2. Antimicrobial Applications

- Heterocyclic Sulfonamide Derivatives : Sulfonamide-based heterocyclic compounds have been synthesized and tested for antimicrobial activity. For instance, compounds based on 3-methyl 1-phenyl-5-amino pyrazole have shown effectiveness against various bacterial strains (El‐Emary et al., 2002).

- Antibacterial Evaluation : New heterocyclic compounds containing a sulfonamido moiety have been developed for potential use as antibacterial agents. These compounds have shown significant antibacterial activities in various tests (Azab et al., 2013).

3. Structural Characterization and Ligand Design

- Metal Complex Formation : N-[2-(Pyridin-2-yl)ethyl] derivatives of sulfonamides have been studied for their molecular and supramolecular structures, showing potential as ligands for metal coordination. These compounds exhibit interesting structural features like hydrogen bonding and π-π stacking interactions (Jacobs et al., 2013).

4. Pharmaceutical Research

- Pyridine-Based Sulfa-Drugs : Pyridines and their sulfa drug derivatives have been investigated as antimicrobial agents. Some of these compounds have demonstrated significant activity against various pathogens (El‐Sayed et al., 2017).

- Cancer Research and Radiosensitizing Agents : Sulfonamide derivatives have been synthesized and evaluated for their potential in cancer treatment and as radiosensitizing agents. These studies have identified several compounds with promising anticancer activities (Ghorab et al., 2015).

Propiedades

IUPAC Name |

2-bromo-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN4O2S/c17-15-3-1-2-4-16(15)24(22,23)20-9-10-21-12-14(11-19-21)13-5-7-18-8-6-13/h1-8,11-12,20H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSPAFKPJWRHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2674026.png)

![7-bromo-4-(2,4-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2674027.png)

![5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2674033.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2674035.png)

![dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2674036.png)

![5-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2674042.png)